

B-Nonylglucoside chemical structure and properties

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Compound of Interest

Compound Name: *B-Nonylglucoside*

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An In-depth Technical Guide to n-Nonyl- β -D-glucopyranoside for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of n-Nonyl- β -D-glucopyranoside (**B-Nonylglucoside**), a non-ionic surfactant indispensable in the fields of biochemistry and pharmacology. We will delve into its fundamental chemical and physical properties, its critical role in the solubilization and functional preservation of membrane proteins, and provide validated protocols for its application in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of **B-Nonylglucoside** for advancing their scientific objectives.

Introduction: The Strategic Importance of B-Nonylglucoside

Membrane proteins represent a significant portion of the proteome and are the targets of a vast majority of modern pharmaceuticals. However, their intrinsic association with the lipid bilayer presents a formidable challenge for their isolation and functional characterization. The selection of an appropriate detergent is arguably the most critical step in overcoming this hurdle. A successful detergent must effectively disrupt the membrane and solubilize the protein of interest without inducing denaturation, thereby preserving its native conformation and biological activity.^{[1][2]}

n-Nonyl- β -D-glucopyranoside has emerged as a powerful tool in this context. It is an alkyl glucoside surfactant valued for its mild, non-denaturing properties.^{[3][4]} Its utility stems from a well-balanced molecular architecture, featuring a hydrophilic glucose headgroup and a nine-carbon hydrophobic alkyl chain. This structure allows it to efficiently form mixed micelles with membrane proteins and lipids, extracting them from their native membrane environment into a soluble, stable state suitable for downstream purification and analysis.^[1] This guide will provide the technical foundation and practical insights necessary for its effective use.

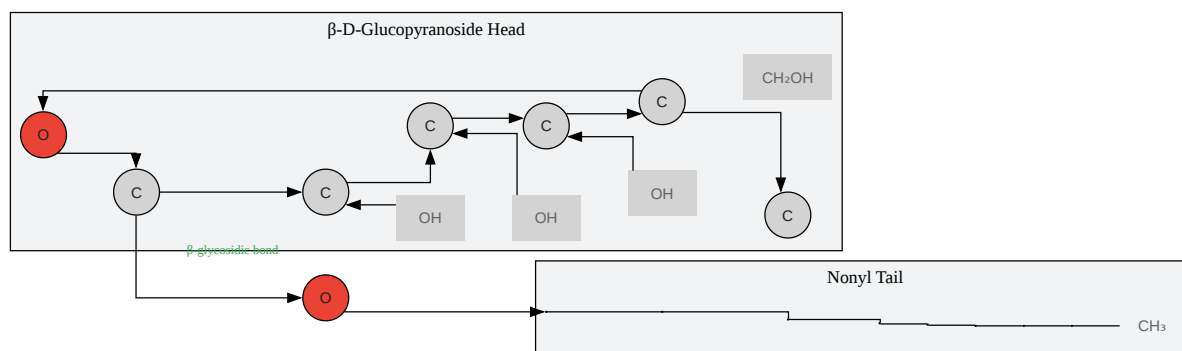
Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of **B-Nonylglucoside** is essential for predicting its behavior and optimizing its use in experimental design.

Chemical Structure

B-Nonylglucoside consists of a glucose molecule (in its pyranose form) linked via a β -glycosidic bond to a nine-carbon alkyl chain (nonyl group).^{[5][6]} This amphipathic nature—a polar head and a nonpolar tail—is the basis of its surfactant properties.

- IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol^{[5][7]}
- Molecular Formula: C₁₅H₃₀O₆^{[5][8][9]}
- SMILES: CCCCCCCCCO[C@H]1O[C@@H](CO)O[C@H](O)[C@H](O)[C@H]1O^{[5][8][10]}



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Caption: Chemical structure of n-Nonyl- β -D-glucopyranoside.

Physicochemical Data

The selection of a detergent is a data-driven process. The properties below are critical for designing solubilization and purification experiments. The high Critical Micelle Concentration (CMC) is particularly noteworthy, as it facilitates the removal of the detergent by methods like dialysis, which is crucial for protein reconstitution studies.

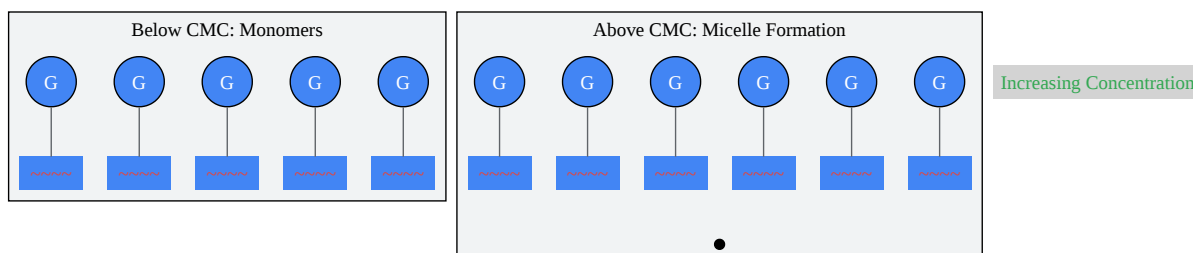
Property	Value	Source(s)
CAS Number	69984-73-2	[8] [9] [11]
Molecular Weight	306.4 g/mol	[8] [9] [12]
Critical Micelle Conc. (CMC) in H ₂ O	~6.5 mM (~0.20% w/v)	[11] [12] [13]
CMC in 0.15M NaCl	~6 mM	[11] [13]
CMC in 1M NaCl	~3.5 mM	[11] [13]
Aggregation Number	~133	[11] [13]
Purity (Anagrade)	≥ 99%	[11]
Solubility in Water	≥ 20% (at 0-5°C)	[11]
Appearance	Crystalline solid / Powder	[8] [12]
Storage Temperature	-20°C	[12] [14]

Behavior in Aqueous Solution: The Criticality of Micellization

Like all surfactants, the functionality of **B-Nonylglucoside** is dictated by its behavior in aqueous solutions. At low concentrations, it exists as monomers. However, as the concentration increases and surpasses the Critical Micelle Concentration (CMC), the monomers self-assemble into spherical aggregates known as micelles.[\[15\]](#)[\[16\]](#)

Causality of Micelle Formation: This process is entropically driven. The hydrophobic nonyl tails are shielded from the aqueous environment by sequestering into the core of the micelle, while the hydrophilic glucose heads form the outer surface, readily interacting with water. This arrangement minimizes the disruption of the hydrogen-bonding network of water, which is energetically favorable.

It is these micelles that are responsible for solubilizing membrane proteins. The hydrophobic core of the micelle creates a lipid-like environment that accommodates the transmembrane domains of the protein, effectively replacing the native lipid bilayer.[\[1\]](#)



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Caption: Self-assembly of **B-Nonylglucoside** monomers into a micelle above the CMC.

Core Applications in Research and Drug Development

Solubilization and Purification of Membrane Proteins

This is the primary application of **B-Nonylglucoside**.^{[4][8]} The process involves incubating isolated cell membranes with a buffered solution containing **B-Nonylglucoside** at a concentration above its CMC.^{[1][15]} The detergent micelles disrupt the lipid bilayer and encapsulate the membrane proteins, forming protein-detergent mixed micelles.^[1]

Expertise-Driven Rationale: The choice of a nine-carbon chain is a strategic one. It is long enough to effectively solubilize many membrane proteins but not so long as to be overly harsh or difficult to remove. Shorter-chain alkyl glucosides (e.g., Octylglucoside) have higher CMCs and form smaller micelles, which can sometimes be too disruptive to protein complexes, while longer-chain variants (e.g., Dodecyl Maltoside) have very low CMCs, making them difficult to dialyze away.^{[17][18]} **B-Nonylglucoside** thus occupies a "sweet spot" for many applications, offering a balance between solubilization efficacy and gentleness.

Drug Enantiomer Separation

B-Nonylglucoside has also been utilized as a chiral surfactant in micellar electrokinetic chromatography (MEKC).[8] In this technique, the chiral environment of the **B-Nonylglucoside** micelles can differentially interact with drug enantiomers, enabling their separation and quantification. This is a critical application in drug development and quality control, where the pharmacological and toxicological profiles of enantiomers can vary significantly.

Validated Experimental Protocol: Membrane Protein Solubilization

This protocol provides a robust, self-validating framework for the solubilization of a target membrane protein. The key to trustworthiness in any solubilization protocol is empirical optimization and systematic analysis at each step.

Step 1: Preparation of Cell Membranes

- **Cell Lysis:** Resuspend cell pellets expressing the target protein in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) supplemented with protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail). Lyse the cells using an appropriate method such as sonication or a French press.[17]
- **Debris Removal:** Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and large debris.[2]
- **Membrane Isolation:** Carefully transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1][17]
- **Washing:** Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.
- **Final Preparation:** Resuspend the final membrane pellet in a storage buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10% glycerol, pH 7.5) to a final protein concentration of 5-10 mg/mL. The protein concentration can be determined using a BCA or Bradford assay.

Step 2: Detergent Solubilization Screening (Optimization)

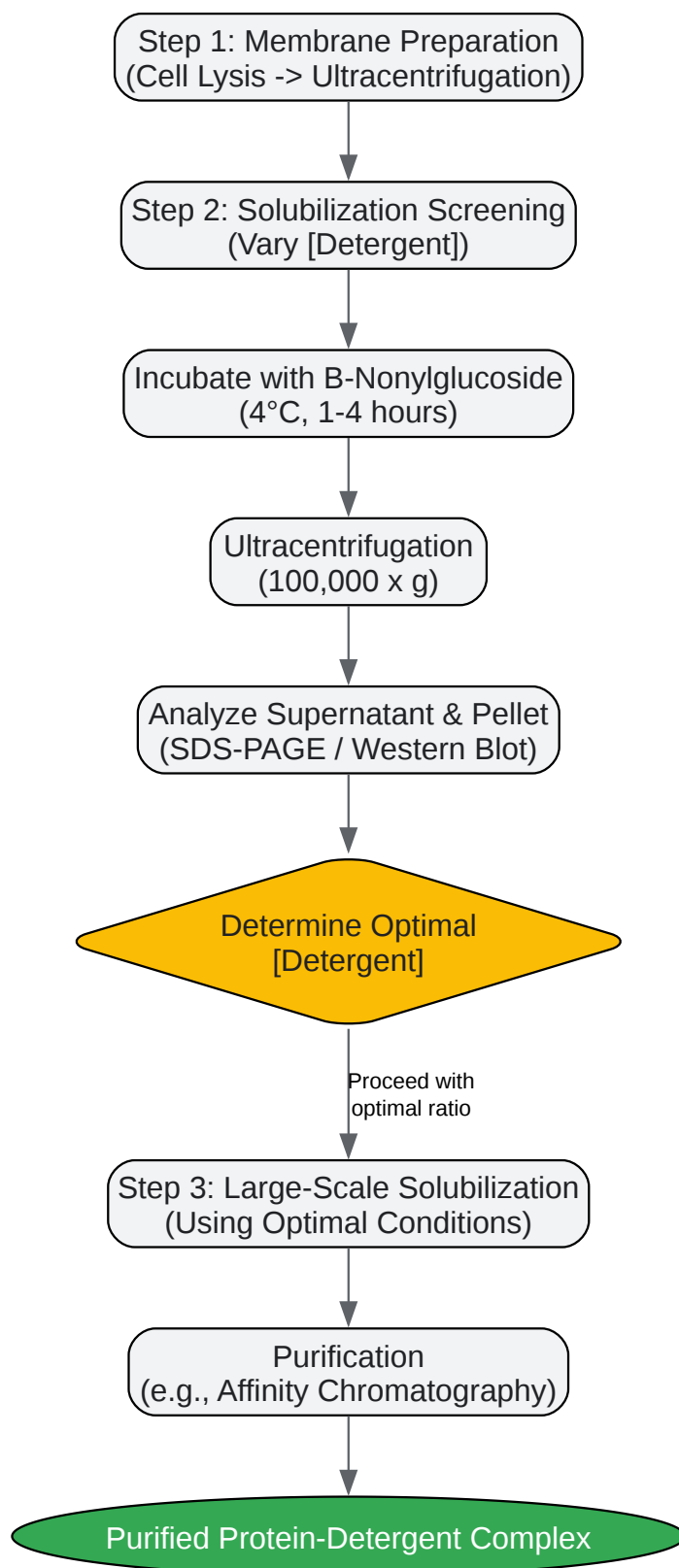
This step is critical for determining the optimal detergent-to-protein ratio, which is a key parameter for success.

- Aliquoting: Aliquot the membrane suspension into several microcentrifuge tubes.
- Detergent Addition: Add a stock solution of **B-Nonylglucoside** (e.g., 10% w/v) to each tube to achieve a range of final detergent concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final concentration is well above the CMC (~0.2%).
- Incubation: Incubate the mixtures with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.[\[17\]](#) The optimal time is protein-dependent and may require optimization.
- Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C) to pellet the unsolubilized membrane material.[\[1\]](#)[\[17\]](#)
- Analysis: Carefully collect the supernatant (the solubilized fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency for the target protein at each detergent concentration.[\[1\]](#) The optimal condition is the lowest detergent concentration that yields the maximum amount of target protein in the supernatant.

Step 3: Large-Scale Solubilization and Purification

- Scale-Up: Using the optimal conditions determined in Step 2, perform a large-scale solubilization.
- Clarification: After incubation, clarify the solubilized mixture by ultracentrifugation as before.[\[17\]](#)
- Affinity Chromatography: The clarified supernatant, containing the protein-detergent mixed micelles, is now ready for purification. Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing a maintenance concentration of **B-Nonylglucoside** (typically at or slightly above the CMC, e.g., 0.25%).
 - Rationale: Including the detergent in all chromatography buffers is essential to prevent the protein from precipitating out of solution.

- **Washing and Elution:** Wash the column extensively with equilibration buffer containing a suitable wash agent (e.g., 20 mM imidazole for Ni-NTA). Elute the purified protein using an elution buffer (e.g., equilibration buffer with 250 mM imidazole).
- **Further Purification (Optional):** For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography (SEC) using a buffer containing **B-Nonylglucoside**. This step also serves to exchange the buffer and assess the monodispersity of the protein-detergent complex.



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Caption: Experimental workflow for membrane protein solubilization and purification.

Safety and Handling

As a laboratory chemical, **B-Nonylglucoside** must be handled with appropriate care.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[5][19]}
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid powder or its solutions.^[20] If handling large quantities of powder, use a NIOSH-approved respirator to avoid inhaling dust.^[20]
- Handling: Avoid creating dust.^[20] Handle in accordance with good industrial hygiene and safety practices.^[21] Wash hands thoroughly after handling.^[19]
- Storage: Store in a tightly sealed container at -20°C.^{[12][14][20]} The compound can be hygroscopic.^[3]

Conclusion

n-Nonyl-β-D-glucopyranoside is a high-value detergent for the study of membrane proteins and other applications in drug development. Its well-balanced physicochemical properties, particularly its CMC and aggregation number, provide a mild yet effective means to extract proteins from the lipid bilayer while preserving their structural and functional integrity. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully integrate **B-Nonylglucoside** into their workflows, enabling the purification and characterization of challenging protein targets. As with any detergent-based methodology, empirical testing and systematic optimization remain the cornerstones of success.

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